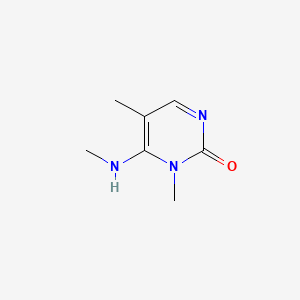

N-4,5-Dimethyl Cytosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1,5-dimethyl-6-(methylamino)pyrimidin-2-one |

InChI |

InChI=1S/C7H11N3O/c1-5-4-9-7(11)10(3)6(5)8-2/h4,8H,1-3H3 |

InChI Key |

AWCKXWHCFZDGLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)N=C1)C)NC |

Origin of Product |

United States |

Biogenesis and Advanced Synthetic Methodologies for N 4,5 Dimethyl Cytosine

Enzymatic Pathways of N-4,5-Dimethyl Cytosine Formation

The biosynthesis of this compound is a testament to the intricate and sometimes overlapping functionalities of DNA modifying enzymes. It is not the product of a single enzyme but rather the result of sequential methylation events catalyzed by two distinct DNA methyltransferases.

Identification and Characterization of Cognate DNA Methyltransferases

The formation of this compound is understood to be the result of the successive action of a C5-cytosine methyltransferase (C5-MTase) and an N4-cytosine methyltransferase (N4-MTase) that recognize either identical or overlapping DNA sequences. nih.gov While the broader families of these enzymes are well-characterized, the specific enzyme pairs that act in concert to produce this dual modification are less commonly identified.

C5-MTases, such as the well-studied M.HhaI, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine, typically within a specific recognition sequence (e.g., GCGC for M.HhaI). nih.gov These enzymes are crucial for various cellular processes, including the regulation of gene expression in mammals and as part of restriction-modification systems in bacteria. nih.gov

N4-cytosine methyltransferases, also utilizing SAM as a methyl donor, target the exocyclic amino group at the N4 position of cytosine. mtu.edu Examples include enzymes from various bacterial species, which often play a role in protecting host DNA from restriction enzymes. nih.gov The first metazoan N4-cytosine DNA methyltransferase, N4CMT, was recently characterized in the bdelloid rotifer Adineta vaga. nih.gov

The generation of this compound necessitates that a DNA region containing a target cytosine is accessible to and recognized by both types of methyltransferases. This can occur when the recognition sites for a C5-MTase and an N4-MTase overlap in such a way that the same cytosine residue is targeted by both enzymes.

| Enzyme Class | Methylation Position | SAM Dependent | General Function | Example(s) |

| C5-Cytosine Methyltransferase (C5-MTase) | C5 of Cytosine | Yes | Gene regulation, Restriction-modification | M.HhaI, DNMT1, NSUN6 nih.govnih.govwustl.edu |

| N4-Cytosine Methyltransferase (N4-MTase) | N4 of Cytosine | Yes | Restriction-modification, Epigenetic regulation | M.EcoRV, M.EcoRI, N4CMT nih.govnih.gov |

Mechanistic Elucidation of Successive Methylation Events

The successive methylation of a single cytosine residue at two different positions presents an intriguing mechanistic puzzle. The initial methylation event, whether at the C5 or N4 position, could potentially influence the subsequent recognition and catalytic activity of the second methyltransferase.

The mechanism of C5-methylation by C5-MTases is well-established and involves the flipping of the target cytosine out of the DNA helix into the enzyme's active site. A conserved cysteine residue in the enzyme then attacks the C6 position of the cytosine, forming a transient covalent adduct. This activates the C5 position for electrophilic attack by the methyl group from SAM. Subsequent deprotonation and elimination lead to the release of the methylated DNA. nih.gov

The mechanism for N4-methylation, while also involving base flipping, is thought to proceed through a direct transfer of the methyl group from SAM to the exocyclic nitrogen without the formation of a covalent enzyme-DNA intermediate. nih.gov

For the formation of this compound, it is hypothesized that one methylation event precedes the other. For instance, a C5-MTase could first methylate the cytosine, creating 5-methylcytosine (B146107). Subsequently, an N4-MTase that can accommodate a 5-methylcytosine within its recognition site would catalyze the second methylation at the N4 position. The efficiency of this second step would depend on the specific N4-MTase's ability to bind and process the already modified substrate. It has been shown that some N6-adenine DNA methyltransferases can also modify cytosine residues at the N4 position, indicating a degree of substrate promiscuity that might be relevant in this context. nih.gov

Substrate Recognition and Sequence Specificity of Involved Enzymes

The key to the formation of this compound lies in the substrate recognition and sequence specificity of the involved methyltransferases. The enzymes must be able to bind to a DNA sequence where the target cytosine is positioned for methylation. For the second methylation event to occur, the enzyme must be able to recognize and process a substrate that is already methylated at a different position on the same base.

The sequence specificity of C5-MTases and N4-MTases is highly variable. For example, M.SssI methylates CpG dinucleotides with high fidelity, while other enzymes recognize longer and more complex sequences. nih.gov Similarly, N4-MTases exhibit a range of sequence preferences. nih.gov

The generation of this compound would be favored in genomic regions where the recognition motifs of a C5-MTase and an N4-MTase overlap. The table below provides examples of recognition sequences for different cytosine methyltransferases.

| Enzyme | Type | Organism | Recognition Sequence (Methylated base in bold) |

| M.HhaI | C5-MTase | Haemophilus haemolyticus | GC GC |

| M.SssI | C5-MTase | Spiroplasma sp. MQ1 | C G |

| M.HpaII | C5-MTase | Haemophilus parainfluenzae | CC GG |

| N4CMT | N4-MTase | Adineta vaga | (A/C)C G(T/C/A) |

| M.PvuII | N4-MTase | Proteus vulgaris | CAGC TG |

Chemical Synthesis of this compound and its Nucleoside Analogues

The unique structure of this compound makes it a challenging but valuable target for chemical synthesis, enabling detailed structural and functional studies that are not easily accessible through enzymatic methods alone. The site-specific incorporation of this modified base into oligonucleotides requires the development of specialized phosphoramidite (B1245037) building blocks.

Development of Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The cornerstone of modern oligonucleotide synthesis is phosphoramidite chemistry. This method relies on the sequential coupling of monomeric phosphoramidite building blocks, each corresponding to a specific nucleoside, to a growing oligonucleotide chain on a solid support. nih.govnih.gov To incorporate this compound, a corresponding N-4,5-dimethyl-2'-deoxycytidine phosphoramidite must first be synthesized.

While the synthesis of phosphoramidites for the singly methylated N4-methylcytosine and 5-methylcytosine has been described, the preparation of a doubly methylated phosphoramidite presents additional challenges. nih.govresearchgate.net The synthesis would likely start from a suitably protected deoxycytidine derivative. The introduction of the two methyl groups would require specific methylation reactions targeting the C5 and N4 positions. Subsequently, the 5'-hydroxyl group would be protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group would be phosphitylated to generate the reactive phosphoramidite moiety.

The general steps for synthesizing a custom phosphoramidite building block are outlined below:

Nucleoside Protection: Protection of the exocyclic amino group (if necessary) and the 5'-hydroxyl group of the starting nucleoside.

Modification: Introduction of the desired modification, in this case, methylation at both the N4 and C5 positions.

Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite group. nih.gov

Strategies for Site-Specific Incorporation into DNA and RNA Oligonucleotides

Once the N-4,5-dimethyl-2'-deoxycytidine phosphoramidite is synthesized, it can be incorporated into DNA oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle involves four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

Coupling: Activation of the incoming phosphoramidite building block (in this case, the N-4,5-dimethylcytosine phosphoramidite) and its reaction with the free 5'-hydroxyl group of the oligonucleotide.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

The incorporation of this compound into RNA oligonucleotides follows a similar strategy but requires the use of a phosphoramidite building block derived from N-4,5-dimethyl cytidine, which has a 2'-hydroxyl group. This hydroxyl group must be protected with a suitable protecting group (e.g., TBDMS or TOM) throughout the synthesis and then selectively removed during the final deprotection step. nih.gov The synthesis of RNA is generally more challenging due to the reactivity of the 2'-hydroxyl group.

The ability to chemically synthesize oligonucleotides containing this compound at specific positions is crucial for investigating the structural and functional consequences of this hypermodification. Such synthetic oligonucleotides can be used in a variety of biophysical and biochemical assays to probe its effects on DNA duplex stability, protein-DNA interactions, and enzymatic processing.

Synthetic Approaches for this compound Derivatives with Modified Backbones or Substituents

The synthesis of this compound and its derivatives, particularly those with modified backbones, presents a unique challenge in medicinal and synthetic chemistry. This doubly modified nucleoside is not commercially available, necessitating de novo synthesis of the base, its conversion to a protected nucleoside phosphoramidite, and subsequent incorporation into oligonucleotides. Further modifications to the backbone or additional substituents require a multi-step, carefully orchestrated synthetic strategy.

A plausible synthetic pathway to this compound derivatives can be conceptualized in two main stages: first, the synthesis of the N-4,5-dimethylcytidine phosphoramidite, and second, its incorporation into oligonucleotides followed by backbone modifications or the introduction of other substituents through post-synthetic methods.

Synthesis of N-4,5-Dimethylcytidine Phosphoramidite

The initial step involves the synthesis of the N-4,5-dimethylcytidine nucleoside. A logical approach would be to start with a commercially available, related nucleoside and perform sequential methylation. A potential route, adapted from methodologies for single methylations, is outlined below:

Synthesis of 5-Methylcytidine (B43896): The synthesis can commence from a readily available precursor like uridine. Uridine can be converted to 2'-O-methyluridine, which is then acetylated. The C-4 position is activated, typically with tetrazole, to facilitate nucleophilic substitution. Reaction with methylamine (B109427) would yield N4-methylcytidine. To obtain 5-methylcytidine, one could start from 5-methyluridine (B1664183) and apply a similar amination strategy at the C4 position.

N-4-Methylation of 5-Methylcytidine: Once 5-methylcytidine is obtained, the subsequent step is the methylation of the N-4 exocyclic amino group. This can be achieved using a variety of methylating agents. A direct methylation approach would be challenging due to the multiple reactive sites on the nucleoside. Therefore, a protection strategy is necessary. The hydroxyl groups of the ribose sugar (at the 2', 3', and 5' positions) must be protected. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acetyl groups. With the hydroxyls protected, a selective methylation at the N-4 position can be attempted. This might involve the use of a strong base to deprotonate the N-4 amine followed by treatment with a methylating agent like methyl iodide.

Phosphoramidite Synthesis: With the doubly methylated nucleoside in hand, the next crucial step is its conversion into a phosphoramidite building block suitable for automated solid-phase oligonucleotide synthesis. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The final N-4,5-dimethylcytidine phosphoramidite must be purified and characterized before use in oligonucleotide synthesis. This process is analogous to the preparation of other modified nucleoside phosphoramidites.

Incorporation into Oligonucleotides and Backbone Modification

Once the N-4,5-dimethylcytidine phosphoramidite is synthesized, it can be incorporated into DNA or RNA oligonucleotides at specific positions using a standard automated solid-phase synthesizer. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.

Following the synthesis of the oligonucleotide containing the this compound residue, modifications to the backbone can be introduced. These modifications are typically aimed at enhancing properties such as nuclease resistance, binding affinity, and cellular uptake. Common backbone modifications include:

Phosphorothioates: The most common backbone modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This can be achieved during the oxidation step of the synthesis cycle by using a sulfurizing agent instead of the standard oxidizing agent.

Methylphosphonates: In this modification, a non-bridging oxygen is replaced by a methyl group, resulting in a neutral backbone. This requires the use of methylphosphonamidite building blocks during synthesis.

2'-O-Modifications: The 2'-hydroxyl group of the ribose sugar can be modified with various groups, such as methyl (2'-O-Me), methoxyethyl (2'-O-MOE), or fluoro (2'-F). These modifications are introduced by using the corresponding 2'-modified phosphoramidite building blocks during synthesis.

The following table summarizes potential synthetic strategies for introducing modifications:

| Modification Type | Synthetic Strategy | Key Reagents |

| N-4,5-Dimethylation | Sequential methylation of a cytosine precursor. | Methylating agents (e.g., methyl iodide), protecting groups (e.g., TBDMS, DMT). |

| Phosphorothioate Backbone | Sulfurization during solid-phase synthesis. | Sulfurizing agents (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide). |

| 2'-O-Methylation | Use of 2'-O-methylated phosphoramidites. | 2'-O-methyl phosphoramidite building blocks. |

| 2'-O-Methoxyethyl (MOE) | Use of 2'-O-MOE phosphoramidites. | 2'-O-MOE phosphoramidite building blocks. |

Post-Synthetic Modification for Additional Substituents

Further functionalization of the this compound residue within an oligonucleotide can be achieved through post-synthetic modification. This approach involves incorporating a reactive handle into the nucleoside during its initial synthesis, which can then be selectively reacted after the oligonucleotide has been assembled. For instance, if a propargyl group were introduced at a suitable position on the cytosine base, it could be further modified using click chemistry to attach a wide variety of substituents, such as fluorescent dyes, biotin, or other reporter groups.

The general concept for post-synthetic modification relies on the preparation of a precursor oligonucleotide containing a reactive center, followed by its derivatization in solution. The C-5 position of pyrimidines is a known site for such modifications. While the 5-position is already methylated in this compound, other positions on the heterocyclic base could potentially be functionalized prior to its incorporation into an oligonucleotide, allowing for subsequent post-synthetic reactions.

Structural and Molecular Repercussions of N 4,5 Dimethyl Cytosine Incorporation

Influence on Nucleic Acid Duplex Conformation and Stability

The dual methylation of the cytosine ring fundamentally alters its steric and hydrogen-bonding properties, leading to notable disturbances in the local and global architecture of DNA and RNA duplexes.

Analysis of Base Pairing Specificity and Fidelity (e.g., C:G disruption, wobble-like patterns)

The incorporation of N-4,5-Dimethyl Cytosine significantly disrupts standard Watson-Crick base pairing. Molecular dynamics calculations and structural models indicate that the N4-methyl group adopts a trans orientation with respect to the C5-methyl group to avoid a steric clash. oup.com This conformation of the N4-methyl group physically precludes the formation of a proper, stable hydrogen-bonding pattern with a cognate guanine (B1146940) (G) on the opposite strand. oup.com This direct interference with the canonical C:G pairing geometry leads to a destabilized and irregular local structure. oup.com While the potential for this modified base to form alternative pairing schemes, such as wobble-like patterns with other bases, is a logical consequence of this disruption, specific structural studies detailing these alternative conformations are not extensively documented in the retrieved literature. The primary effect observed is a loss of fidelity for guanine pairing, creating a lesion-like structural perturbation. oup.com

Effects on DNA/RNA Helical Transitions (e.g., B-Z transition, B-A transition)

While methylation at the C5 position of cytosine (5-methylcytosine) is known to facilitate the transition from the right-handed B-form DNA to the left-handed Z-form helix, specific experimental studies detailing the influence of this compound on such helical transitions were not found in the available research literature. Similarly, information regarding its effect on the B-A transition, which is pertinent to DNA-RNA hybrids and double-stranded RNA, is not available.

Thermodynamic Stability of Modified Nucleic Acid Duplexes

The disruption of the canonical C:G base pair caused by the N4-methyl group suggests that the incorporation of this compound would lead to a decrease in the thermodynamic stability of a nucleic acid duplex. However, specific thermodynamic parameters, such as changes in melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), or entropy (ΔS°) for duplexes containing this modification have not been detailed in the retrieved scientific literature.

Interactions with Nucleic Acid-Binding Proteins and Enzymes

The presence of this compound is not overlooked by the cellular surveillance mechanisms responsible for detecting and repairing DNA damage. The structural aberration it creates serves as a recognition signal for specific DNA repair enzymes.

Recognition by DNA Glycosylases and Excision Repair Systems

This compound is recognized and excised by components of the Base Excision Repair (BER) pathway in prokaryotes. oup.comunit.no Specifically, two Escherichia coli DNA glycosylases, Endonuclease VIII (Nei) and Formamidopyrimidine-DNA glycosylase (Fpg), have been shown to possess significant activity towards mN4,5C in vitro. oup.comunit.nonih.gov

These two enzymes exhibit complementary specificities depending on the base opposite the mN4,5C lesion.

Nei shows the highest activity when mN4,5C is paired with its cognate base, guanine (G). Its efficiency is substantially lower when paired opposite adenine (B156593) (A) or thymine (B56734) (T), and almost no activity is detected when opposite cytosine (C). oup.combiorxiv.org This suggests Nei is the primary enzyme for repairing mN4,5C that arises from the methylation of a cytosine within a standard C:G pair. oup.com

Fpg , in contrast, is most effective at excising mN4,5C when it is mismatched opposite a cytosine (C), with lower activity when it is opposite a thymine (T). oup.comoup.com Fpg shows no significant activity when mN4,5C is opposite guanine (G) or adenine (A). oup.com

This complementary action ensures a broader capacity for the cell to remove this hypermethylated base from various contexts. oup.comnih.gov

In contrast, several human DNA glycosylases, including hUNG, hSMUG1, hTDG, hOGG1, and the human Nei orthologs (hNEIL1, hNEIL2, hNEIL3), have shown no detectable activity toward this compound under the experimental conditions tested. unit.no This indicates a significant difference in the repair capabilities for this specific lesion between prokaryotic and human systems.

| Enzyme | Opposite Base: Guanine (G) | Opposite Base: Adenine (A) | Opposite Base: Thymine (T) | Opposite Base: Cytosine (C) |

|---|---|---|---|---|

| Nei | Highest | Low | Low | Almost None |

| Fpg | None | None | Low | Highest |

Impact on Reverse Transcriptase Activity and Replication Fidelity

The incorporation of N-4,5-dimethylcytosine into a DNA or RNA template presents a unique challenge to the fidelity and processivity of reverse transcriptases and DNA polymerases. While direct experimental studies on the replication of N-4,5-dimethylcytosine are limited, inferences can be drawn from research on its constituent modifications: 5-methylcytosine (B146107) (5mC) and N4-methylcytosine (4mC).

For 5-methylcytosine, studies have shown that it generally does not alter the fidelity of polymerases. For instance, the combined error rates for T7 RNA polymerase and ProtoScript II reverse transcriptase were not significantly changed when transcribing and reverse transcribing RNA containing 5mC. This is attributed to the methyl group at the C5 position not directly interfering with the Watson-Crick base pairing face of the cytosine.

Conversely, the N4-methyl group, located on the exocyclic amino group, directly participates in the hydrogen bonding with guanine. The presence of a methyl group at this position could potentially disrupt the canonical base pairing, leading to a higher error rate during replication. Research on DNA fragments containing 4mC has indicated a reduction in the thermal stability of the DNA double helix compared to unmodified DNA or DNA containing 5mC. oup.comnih.govresearchgate.net This suggests a potential for increased misincorporation by polymerases.

Given that N-4,5-dimethylcytosine possesses both modifications, it is plausible to hypothesize that its impact on replication fidelity would be more pronounced than that of 5mC alone. The steric hindrance from the two methyl groups could affect the proper alignment of the incoming nucleotide and the active site of the polymerase, potentially leading to an increased rate of misincorporation. However, a patent for N4-methyl-dCTP as a substrate for PCR suggests that Taq DNA polymerase can tolerate the N4-methylcytosine moiety in both the template and the incoming nucleotide. google.com This indicates that some polymerases may be able to accommodate this modification.

The following table summarizes the potential impact of these modifications on reverse transcriptase and polymerase fidelity, based on available data for the individual modifications.

| Compound Name | Impact on Reverse Transcriptase/Polymerase Fidelity | Research Findings |

| 5-Methylcytosine (5mC) | Minimal to no significant change. | Does not significantly alter the error rate of T7 RNA polymerase and ProtoScript II reverse transcriptase. |

| N4-Methylcytosine (4mC) | Likely to increase error rate. | Reduces the thermal stability of the DNA double helix, which may lead to higher misincorporation rates. |

| This compound | Hypothesized to increase error rate. | The combined steric hindrance of two methyl groups may disrupt base pairing and polymerase active site geometry. Direct studies are lacking. |

Molecular Interactions with Other Modifying Enzymes (e.g., Methyltransferases, Deaminases)

The presence of methyl groups at both the N4 and C5 positions of cytosine is expected to have significant consequences for its interaction with various DNA modifying enzymes, including DNA methyltransferases and deaminases.

Interactions with Methyltransferases:

N-4,5-dimethylcytosine is formed by the successive action of two different methyltransferases. nih.gov This suggests that once one methylation event has occurred (either at the N4 or C5 position), the resulting modified cytosine can still be a substrate for the second methyltransferase. However, the efficiency of this second methylation event may be altered. The presence of a methyl group at the C5 position could sterically hinder the binding and catalytic activity of an N4-methyltransferase, and vice versa.

From a therapeutic standpoint, nucleoside analogs that act as inhibitors of DNA methyltransferases are of significant interest. oup.com The bulky nature of the doubly methylated N-4,5-dimethylcytosine might mimic a transition state or act as a potent inhibitor for certain DNA methyltransferases, although this has not been experimentally verified.

Interactions with Deaminases and DNA Glycosylases:

Recent research has shed light on how N-4,5-dimethylcytosine is recognized by the cell's DNA repair machinery. A study by Alexeeva and colleagues demonstrated that N-4,5-dimethylcytosine is excised from DNA by the Escherichia coli DNA glycosylases Nei and Fpg (also known as MutM). nih.govvu.ltous-research.novu.ltvu.ltous-research.no This indicates that the cellular machinery recognizes this hypermodified base as a DNA lesion.

The study found that the excision activity of these glycosylases was dependent on the base opposite the N-4,5-dimethylcytosine. For instance, E. coli Fpg was found to excise N-4,5-dimethylcytosine when it was placed opposite a cytosine, but not a guanine. nih.gov The rate of excision of N-4,5-dimethylcytosine opposite a cytosine was higher than that for an unmodified cytosine-cytosine mismatch, suggesting that the double methylation enhances its recognition as a lesion. nih.gov This is likely due to the significant helix-distorting properties of the doubly methylated base. nih.gov

The following table summarizes the observed and potential interactions of this compound with other modifying enzymes.

| Enzyme Class | Specific Enzyme(s) | Interaction with this compound | Research Findings |

| DNA Glycosylase | E. coli Nei | Excises the modified base from DNA. | Recognized as a DNA lesion and removed by the base excision repair pathway. |

| DNA Glycosylase | E. coli Fpg (MutM) | Excises the modified base, particularly when opposite a cytosine. | The enzyme's activity is influenced by the opposing base, with a higher catalytic rate for a mismatch with cytosine. |

| DNA Methyltransferases | Various | Potential for altered substrate recognition or inhibition. | The presence of one methyl group may hinder the activity of the methyltransferase targeting the other position. May act as an inhibitor. |

| Deaminases | Various | Likely to be a poor substrate. | The bulky methyl groups at both the N4 and C5 positions would likely sterically hinder access to the active site of deaminases. |

Biological Significance and Functional Implications of N 4,5 Dimethyl Cytosine

Role in Genomic Stability and Integrity

The methylation of cytosine bases, including the formation of N-4,5-dimethyl cytosine, has a direct impact on the chemical and physical properties of DNA, which in turn influences genomic stability. The presence of a methyl group at the C5 position of cytosine (5mC) is known to stabilize the DNA duplex, increasing its melting temperature. nih.govmdpi.com This stabilizing effect is attributed to favorable base stacking and hydrophobic interactions within the DNA structure. mdpi.com

Furthermore, methylation at the N4 position (N4-methylcytosine or m4C) has been shown to chemically stabilize cytosine against spontaneous deamination, a common form of DNA damage where cytosine is converted to uracil (B121893). asm.org The doubly methylated this compound is suggested to be even more stable against deamination and hydrolysis compared to cytosine, 5mC, and m4C, indicating a potential role in preserving genetic information with high fidelity. nih.gov

However, the presence of m4,5C can also be viewed as a "disturbing lesion" in DNA. nih.gov The addition of a methyl group at the N4 position is predicted to disrupt the standard Watson-Crick base pairing with guanine (B1146940). nih.gov This structural perturbation is supported by evidence showing that DNA containing m4,5C is highly sensitive to S1 nuclease digestion, which preferentially cleaves single-stranded or structurally irregular DNA regions. nih.gov This suggests that while the base itself may be chemically stable, it introduces a local distortion in the DNA double helix, which could be a signal for cellular processes. In the context of genomic stability, the formation of m4,5C might serve as a barrier against foreign DNA, contributing to the integrity of the host genome. nih.gov

Contribution to Epigenetic Regulation in Prokaryotic Organisms

In prokaryotes, DNA methylation is a key epigenetic mechanism that regulates a variety of cellular processes without altering the underlying DNA sequence. frontiersin.orgnih.gov While N6-methyladenine (m6A) is a common epigenetic mark in bacteria, N4-methylcytosine (m4C), the precursor to m4,5C, also plays a significant role. oup.comoup.com

Mechanisms of Gene Expression Modulation

N4-methylcytosine can modulate gene expression by influencing the interaction between DNA and regulatory proteins, such as transcription factors. The methyl group protruding into the major groove of the DNA can either block or enhance the binding of these proteins to their target sequences. oup.com

For instance, in the cyanobacterium Synechocystis sp. PCC 6803, the methyltransferase M.Ssp6803II creates N4-methylcytosine (GGm4CC). oup.com The absence of this modification leads to aberrant expression of the hemJ gene, which is crucial for tetrapyrrole biosynthesis, resulting in reduced chlorophyll (B73375) levels. oup.com This indicates that m4C is essential for the correct quantitative initiation of transcription by RNA polymerase for certain genes. oup.com

In the human pathogen Helicobacter pylori, the loss of m4C modification resulted in the differential expression of 102 genes involved in virulence, ribosome assembly, and other cellular components. oup.comoup.com This demonstrates that m4C can act as a global epigenetic regulator. Similarly, in Leptospira interrogans, an orphan N4-methyltransferase that modifies CTAG motifs is critical for the genome-wide regulation of gene expression and virulence. nih.gov

| Organism | Methyltransferase | Modified Motif | Affected Genes/Pathways | Functional Outcome | Reference |

|---|---|---|---|---|---|

| Synechocystis sp. PCC 6803 | M.Ssp6803II | GGm4CC | hemJ (protoporphyrinogen IX oxidase) | Regulation of tetrapyrrole biosynthesis | oup.com |

| Helicobacter pylori | M2.HpyAII | 5'-TCTTC-3' | Virulence factors, ribosome assembly genes | Modulation of pathogenesis and cellular processes | oup.com |

| Leptospira interrogans | Orphan N4-MTase | CTAG | ECF sigma factor regulon | Control of virulence and antibiotic susceptibility | nih.gov |

Protection Against Foreign DNA (e.g., Restriction-Modification Systems)

A primary function of DNA methylation in prokaryotes is to serve as a component of restriction-modification (R-M) systems, which act as a primitive immune system. frontiersin.orgasm.orgnih.gov These systems consist of a methyltransferase that modifies a specific DNA sequence in the host genome and a corresponding restriction endonuclease that cleaves foreign DNA lacking this modification. asm.org

N4-methylcytosine is a key modification used by many R-M systems for host protection. asm.orgoup.com For example, the SuaI R-M system in the hyperthermophilic archaeon Sulfolobus acidocaldarius uses N4-methylation of the inner cytosine in the GGCC recognition sequence to protect its DNA from cleavage. asm.org This mechanism is particularly advantageous in hyperthermophiles as N4-methylation is more resistant to heat-induced deamination than 5-methylcytosine (B146107). asm.org Recently, a new subgroup of Type III R-M systems has been identified that also utilizes m4C for host protection, highlighting the diverse application of this modification in bacterial defense. researchgate.net

Implications in DNA Replication and Transcription Processes

The presence of modified bases in the DNA template can influence the progression of DNA and RNA polymerases. Cytosine methylation, in general, has been shown to stabilize the DNA helix, which can consequently reduce the speed of DNA helicases and polymerases. nih.govoup.comresearchgate.net

Studies on 5-methylcytosine have shown that it can slow down both DNA replication and transcription. nih.govoup.com This effect is thought to be due to the increased stability of the DNA duplex, which makes it more difficult for the replication and transcription machinery to unwind. nih.govoup.comresearchgate.net While direct studies on this compound are limited, it is plausible that this hypermodified base, with its potential to disrupt local DNA structure, could also impact the processivity and fidelity of polymerases. For example, some methyl DNA adducts are known to hinder DNA replication. portlandpress.com However, studies on DNA polymerase β have shown that it can accommodate various modified cytosines in the template strand without compromising fidelity, suggesting that the impact may be polymerase-specific. nih.gov

| Modification | Effect on DNA Helix Stability | Impact on DNA/RNA Polymerase Speed | Reference |

|---|---|---|---|

| 5-methylcytosine (5mC) | Increases | Decreases | nih.govoup.comresearchgate.net |

| 5-hydroxymethylcytosine (5hmC) | Decreases (relative to 5mC) | Increases (relative to 5mC) | nih.govoup.comresearchgate.net |

| This compound (m4,5C) | Likely increases local instability/distortion | Potentially hinders polymerase progression | nih.gov |

Participation in DNA Damage and Repair Pathways as a Lesion or Signal

While this compound may provide some chemical stability, its structural perturbation of the DNA helix suggests it could be recognized as a form of DNA damage or at least a signal for repair. nih.gov Indeed, research has shown that Escherichia coli possesses enzymes that can act on m4,5C.

Specifically, the DNA glycosylases Nei and Fpg from E. coli have been found to exhibit significant incision activity at m4,5C residues in vitro. nih.govnih.gov DNA glycosylases are key enzymes in the base excision repair (BER) pathway, which is responsible for removing damaged or inappropriate bases from DNA. The activity of Nei was highest when m4,5C was paired with its cognate base, guanine. nih.gov This finding is significant as it represents the first description of a repair enzyme activity targeting a further methylated 5-methylcytosine and identifies m4,5C as a substrate for Nei and Fpg. nih.govnih.gov This suggests that cells have mechanisms to actively remove this hypermodified base, possibly to prevent potential mutagenic consequences or to regulate its levels as an epigenetic mark.

The recognition of m4,5C as a lesion by the repair machinery underscores a potential dual role for this modified base: one as a stable, protective epigenetic mark and another as a transient signal that, if not intended for a specific regulatory purpose, is efficiently removed to maintain genomic integrity.

Evolutionary and Phylogenetic Distribution of this compound

N4-methylcytosine has been found in prokaryotes and archaea. oup.comoup.com The enzymes responsible for creating this modification, N4-cytosine methyltransferases, are a diverse family. Phylogenetic analyses of these enzymes suggest a complex evolutionary history. The majority of N4mC methyltransferases appear to have evolved from a common ancestor, but some, like M.BalI and M.BamHI, seem to have originated from N6-adenine methyltransferases, indicating a polyphyletic origin for this class of enzymes. oup.com

The distribution of N4mC methyltransferase genes also points to significant horizontal gene transfer, often as part of mobile R-M systems, between different bacterial and archaeal lineages. oup.com The presence of N4mC is more prevalent in thermophilic bacteria, which may be due to the increased stability of m4C against deamination at high temperatures. frontiersin.org

While this compound itself is a product of the combined action of N4- and C5-cytosine methyltransferases, its evolutionary distribution is tied to the co-occurrence of these enzymatic activities within a single organism. The phylogenetic distribution of N4-cytosine methyltransferases across both Bacteria and Archaea suggests that the potential for this compound formation is widespread in the prokaryotic world. oup.combiorxiv.org

Advanced Methodologies for Characterization and Detection of N 4,5 Dimethyl Cytosine

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic methods are instrumental in probing the structural and electronic properties of N-4,5-dimethyl cytosine. These techniques offer detailed information on the molecule's conformation and its interactions within a larger nucleic acid framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a comprehensive understanding of this compound-containing nucleic acids.

1D ¹H NMR spectra provide initial information about the chemical environment of protons in the molecule. For instance, studies on cytosine and its derivatives reveal that the chemical shifts of the amino group protons can be influenced by factors such as concentration and methylation, which affects the rotational barrier of the amino group. researchgate.net In the case of this compound, the presence of two methyl groups introduces additional signals and further influences the electronic environment of the pyrimidine (B1678525) ring.

| NMR Technique | Information Obtained for this compound Analysis |

| 1D ¹H NMR | Provides initial assessment of proton chemical environments and can indicate changes in amino group rotation upon methylation. researchgate.net |

| 2D NOESY | Determines through-space proton-proton proximities, revealing information about base stacking and overall DNA conformation. nih.gov |

| 2D COSY | Identifies scalar-coupled protons, aiding in the assignment of sugar puckers and side-chain conformations. |

| 2D HSQC/HMQC | Correlates protons with their directly attached heteronuclei (¹³C, ¹⁵N), facilitating the assignment of carbon and nitrogen resonances. nih.gov |

| 2D HMBC | Establishes long-range proton-heteronuclei correlations, useful for assigning quaternary carbons and confirming molecular structure. |

Ultraviolet (UV) and Circular Dichroism (CD) Spectrometry

Ultraviolet (UV) spectroscopy is a fundamental technique for studying nucleic acids, as the constituent bases absorb light in the UV range. The absorption maximum for cytosine derivatives is typically around 260-280 nm. Methylation can induce subtle shifts in the absorption spectrum, and these changes can be monitored to study phenomena such as DNA melting.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of modified nucleosides. acs.org When coupled with liquid chromatography (LC), typically in the form of LC-MS/MS, it allows for the separation and detection of individual nucleosides from a complex mixture, such as the enzymatic hydrolysate of genomic DNA. nih.gov

For the analysis of this compound, the molecule would first be released from the DNA backbone by enzymatic digestion. The resulting 2'-deoxy-N-4,5-dimethylcytidine would then be separated from other nucleosides by LC. In the mass spectrometer, the molecule is ionized, and its mass-to-charge ratio (m/z) is determined, confirming its identity. Tandem mass spectrometry (MS/MS) is then used for quantification and further structural confirmation. nih.gov In this process, the parent ion is fragmented, and the resulting daughter ions are detected. This fragmentation pattern is unique to the molecule and provides a high degree of certainty in its identification. nih.gov Quantitative analysis is typically performed using multiple reaction monitoring (MRM), where specific parent-daughter ion transitions are monitored, providing excellent sensitivity and selectivity. acs.org This approach has been successfully used to quantify other methylated cytosine derivatives, with detection limits in the femtomole range. nih.gov

| Mass Spectrometry Parameter | Application in this compound Analysis |

| Parent Ion (MH⁺) | Confirms the molecular weight of 2'-deoxy-N-4,5-dimethylcytidine. |

| Fragment Ion | Provides structural confirmation through characteristic fragmentation patterns (e.g., loss of the deoxyribose sugar). nih.gov |

| Multiple Reaction Monitoring (MRM) | Enables highly sensitive and selective quantification of the modified nucleoside in complex biological samples. acs.org |

High-Resolution Structural Elucidation Techniques

While spectroscopic methods provide valuable information about the structure and conformation of this compound in solution, high-resolution techniques are necessary to obtain a detailed atomic-level picture.

X-ray Crystallography of Modified Nucleic Acid Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique requires the growth of high-quality crystals of the molecule of interest, in this case, a DNA oligonucleotide containing this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions can be determined.

Computational Molecular Dynamics Simulations

Computational molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights that are complementary to static experimental structures. nih.gov In the context of this compound, MD simulations can be used to explore the conformational landscape of a DNA duplex containing this modified base in a solvated environment, mimicking physiological conditions. lu.se

Sequencing-Based Technologies for Base-Resolution Mapping (e.g., adaptations of 4mC-TAB-seq)

Accurate, genome-wide mapping of N-4-methylcytosine (4mC) at single-base resolution has been a significant challenge due to its structural similarity to 5-methylcytosine (B146107) (5mC) and unmodified cytosine (C). Traditional bisulfite sequencing, the gold standard for 5mC detection, is not suitable for accurately distinguishing 4mC from 5mC because 4mC is only partially resistant to deamination, leading to ambiguous results. rsc.org To overcome this, several specialized sequencing technologies have been developed.

4mC-Tet-assisted-bisulfite-sequencing (4mC-TAB-seq)

A key innovation in 4mC mapping is 4mC-Tet-assisted bisulfite-sequencing (4mC-TAB-seq), a next-generation sequencing method that allows for the cost-efficient, genome-wide localization of 4mC. nih.govnih.gov This technique leverages the differential chemical properties of cytosine variants when treated with specific enzymes and chemicals.

The core principle of 4mC-TAB-seq involves the following steps:

Enzymatic Oxidation : The enzyme Tet1 dioxygenase is used to oxidize 5mC into 5-carboxylcytosine (5caC). rsc.orgoup.com

Bisulfite Conversion : Subsequent treatment with sodium bisulfite converts unmodified cytosine and the newly formed 5caC into uracil (B121893) (read as thymine (B56734) during sequencing). rsc.orgnih.gov

Resistance of 4mC : N-4-methylcytosine is resistant to Tet1 oxidation and is only partially deaminated by bisulfite treatment. rsc.org A significant portion of 4mC residues remains as cytosine.

Therefore, after sequencing, cytosines that are read as 'C' correspond to the original locations of 4mC, while unmodified cytosines and 5mCs are read as 'T'. nih.govnih.gov This strategy enables the exclusive and accurate identification of 4mC sites. oup.com The 4mC-TAB-seq method has been successfully applied to map 4mC in bacterial genomes, such as in the genus Caldicellulosiruptor, helping to identify methylation motifs associated with restriction-modification (R-M) systems. nih.govnih.gov

| Base | Tet1 Treatment | Bisulfite Treatment | Sequencing Readout in 4mC-TAB-seq |

|---|---|---|---|

| Cytosine (C) | No Change | Deamination to Uracil (U) | Thymine (T) |

| 5-methylcytosine (5mC) | Oxidation to 5caC | Deamination to Uracil (U) | Thymine (T) |

| N-4-methylcytosine (4mC) | No Change | Partially Resistant | Cytosine (C) |

APOBEC3A-Mediated Deamination Sequencing (4mC-AMD-seq)

Another innovative method is the APOBEC3A-mediated deamination sequencing (4mC-AMD-seq). nih.govresearchgate.net This technique utilizes the APOBEC3A (A3A) protein, a cytosine deaminase, which acts differently on various cytosine modifications. In this method, the A3A protein efficiently deaminates both cytosine and 5mC into uracil and thymine, respectively, both of which are read as thymine in sequencing. rsc.orgnih.govresearchgate.net In contrast, N-4-methylcytosine is resistant to deamination by the A3A protein and is consequently still read as cytosine. nih.govresearchgate.net This differential deamination allows for the direct, single-base resolution mapping of 4mC sites in a genome. nih.gov The 4mC-AMD-seq method was effectively used to generate a genome-wide 4mC map for Deinococcus radiodurans, identifying 1,586 distinct 4mC sites. researchgate.netrsc.org

Development and Application of Bioinformatic and Machine Learning Prediction Models

While sequencing technologies provide accurate maps of 4mC, the experimental procedures can be time-consuming and costly, particularly for large-scale genomic studies. nih.govoup.com To complement these experimental approaches, a variety of computational methods, leveraging machine learning and deep learning algorithms, have been developed to predict 4mC sites directly from DNA sequence data. oup.com

These predictive models typically transform DNA sequences containing potential 4mC sites into numerical feature vectors. nih.govoup.com These features can include information about nucleotide composition, sequence chemistry, and physicochemical properties. oup.com The feature vectors are then used to train a machine learning classifier to distinguish between true 4mC sites and non-4mC sites.

A number of predictive tools have been developed, each employing different feature extraction techniques and learning algorithms:

iDNA4mC and 4mCPred : Early models that used features like nucleotide chemistry and frequency, along with support vector machines (SVMs), to predict 4mC sites in various prokaryotic and eukaryotic species. oup.comoup.com

Deep Learning Approaches : More recent models have utilized deep learning architectures, such as Convolutional Neural Networks (CNNs). nih.govmdpi.com For example, the 4mCNLP-Deep model uses a natural language processing approach (word embedding) to convert DNA sequences into vectors for a CNN, achieving high accuracy in predicting 4mC sites in the C. elegans genome. nih.gov

Hybrid and Ensemble Models : Some tools, like Hyb4mC and 4mCpred-EL , combine multiple feature types or integrate several machine learning classifiers to improve prediction performance. nih.govmdpi.com

Genome-Specific Predictors : Recognizing that methylation patterns can be species-specific, specialized tools have been created for particular organisms, such as the mouse genome (e.g., i4mC-Mouse , 4mCPred-CNN , Mus4mCPred ). mdpi.commdpi.comresearchgate.net

The performance of these models is rigorously evaluated using statistical metrics such as accuracy (Acc), Matthew's correlation coefficient (MCC), sensitivity (Sn), specificity (Sp), and the area under the receiver operating characteristic curve (AUC).

| Model Name | Organism(s) | Core Algorithm | Key Features / Approach | Reported Accuracy (Acc) | Reference |

|---|---|---|---|---|---|

| iDNA4mC | C. elegans, D. melanogaster, A. thaliana, E. coli, etc. | Support Vector Machine (SVM) | Nucleotide chemistry and frequency | 76.05% - 84.04% | oup.com |

| 4mCPred | C. elegans, D. melanogaster, A. thaliana, E. coli, etc. | Support Vector Machine (SVM) | Position-specific trinucleotides, EIIP values | Improved over iDNA4mC | oup.com |

| 4mCNLP-Deep | C. elegans | Convolutional Neural Network (CNN) | Natural Language Processing (word2vec) | 93.54% | nih.gov |

| Hyb4mC | C. elegans, D. melanogaster, A. thaliana, E. coli, etc. | Hybrid Model | DNA2vec feature representation | ~83.8% (average) | nih.gov |

| 4mCPred-CNN | Mouse | Convolutional Neural Network (CNN) | One-hot encoding | 87.50% (independent test) | mdpi.com |

| Mus4mCPred | Mouse | Deep Hybrid Network | Multi-view feature learning (Word2vec) | Not specified | mdpi.com |

Future Research Trajectories and Interdisciplinary Applications

Unraveling Undiscovered Biological Functions and Regulatory Networks

The biological significance of N-4,5-Dimethyl Cytosine remains largely a mystery, but the study of its close chemical relatives, N4-methylcytosine (4mC) and 5-methylcytosine (B146107) (5mC), offers compelling directions for future inquiry. frontiersin.orgwikipedia.org In bacteria, 4mC is known to be a key player in restriction-modification (R-M) systems, which act as a defense mechanism against foreign DNA. frontiersin.org More than just a protective mark, studies in organisms like Helicobacter pylori have revealed that 4mC can act as a global epigenetic regulator, influencing virulence, adherence to host cells, and natural transformation. nih.gov

The primary future objective is to determine if m4,5C exists in nature. Research has already identified enzymes in E. coli, such as Nei and Fpg, that can recognize and excise mN4,5C from DNA, suggesting it may arise as a form of DNA damage or as an intentional modification. royalsocietypublishing.org Future research should focus on:

Identifying the "Writers" and "Erasers": A crucial step is the search for methyltransferases capable of creating the m4,5C mark and demethylases that can remove it. frontiersin.org This involves screening enzyme libraries and investigating the activity of known methyltransferases on 5mC-containing substrates.

Mapping its Presence: The development of sensitive detection methods will be essential to screen the genomes and transcriptomes of diverse organisms for m4,5C.

Functional Impact: Once identified, the next step is to understand its role. Does it affect DNA stability, protein-DNA interactions, or gene expression? Studies on 5mC have shown that cytosine modifications can modulate DNA helix stability, thereby fine-tuning local DNA metabolism. nih.gov Investigating whether the dual methylation of m4,5C has a more pronounced effect on these properties will be a key research avenue.

Refinement of Synthetic Strategies for Complex Modified Nucleic Acids

To study the biophysical and biological properties of this compound, researchers require access to high-quality, synthetic nucleic acids containing this specific modification. The synthesis of oligonucleotides with modified bases is a mature field, yet each new modification presents unique challenges. numberanalytics.commdpi.combiosynth.com

Progress has already been made in synthesizing oligonucleotides containing a dimer of thymine (B56734) and N-4,5-dimethylcytosine. oup.com This work provides a foundational methodology, but future research should aim to refine these strategies for broader applications. Key areas for development include:

Improved Phosphoramidite (B1245037) Chemistry: The development of stable and efficient phosphoramidite building blocks for m4,5C is paramount for its incorporation into DNA and RNA via automated solid-phase synthesis. numberanalytics.combeilstein-journals.org This includes optimizing protecting groups and coupling conditions to maximize yield and purity.

Post-Synthetic Modification: An alternative strategy involves the post-synthetic modification of a precursor nucleobase already incorporated into an oligonucleotide. ucl.ac.uk This approach could provide a versatile route to generating various N4- and C5-modified cytosines, including m4,5C.

Enzymatic Synthesis: Exploring the use of engineered polymerases for the enzymatic synthesis of nucleic acids containing m4,5C could offer a more biocompatible and potentially more efficient method for creating long, complex strands. oup.com

| Synthesis Strategy | Description | Future Refinement Goals |

| Phosphoramidite Chemistry | Step-wise chemical synthesis of oligonucleotides on a solid support using protected nucleoside building blocks (phosphoramidites). biosynth.com | Develop highly stable and efficient m4,5C phosphoramidites; optimize coupling efficiency for inclusion in long oligonucleotides. |

| Post-Synthetic Modification | Introduction of the modification after the oligonucleotide has been synthesized, often by chemical conversion of a reactive precursor base. ucl.ac.uk | Design versatile precursor nucleotides that can be efficiently and specifically converted to m4,5C within a fully assembled nucleic acid. |

| Enzymatic Synthesis | Use of DNA or RNA polymerases to incorporate modified nucleoside triphosphates into a growing nucleic acid chain. oup.com | Engineer polymerases that can accept N-4,5-dimethylcytidine triphosphate as a substrate with high fidelity and processivity. |

Development of Novel Chemical Probes and Tools for Targeted Research

Understanding the function of any epigenetic mark requires tools to specifically detect it and to study its interactions with cellular machinery. The development of chemical probes and analytical tools for m4,5C is a critical future trajectory. chemrxiv.org

Drawing inspiration from the study of 5mC and 4mC, several approaches can be envisioned:

Affinity-Based Probes: Creating specific antibodies or engineered "reader" proteins that can bind to m4,5C with high affinity and selectivity would enable techniques like chromatin immunoprecipitation (ChIP-seq) to map its genomic location. Research into engineering transcription-activator-like effectors (TALEs) for other modified bases provides a successful precedent.

Chemical Labeling: The design of chemical reactions that selectively tag m4,5C would allow for its fluorescent or electrochemical detection. acs.org This could lead to new sequencing methods and imaging techniques to visualize the modification within cells.

Inhibitors and Functional Probes: The synthesis of m4,5C analogues could be used to probe the active sites of enzymes that may write, read, or erase this mark. chemrxiv.orgresearchgate.net For example, non-hydrolyzable analogues could act as inhibitors of potential demethylases, helping to elucidate their function.

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the biological role of this compound, it must be studied within the complex, interconnected networks of the cell. Systems biology, which integrates multiple layers of biological information ("omics"), provides a powerful framework for this analysis. numberanalytics.comnih.gov

Once methods for detecting m4,5C become robust, a key future direction will be its integration into multi-omics studies. mdpi.comresearchgate.net This involves:

Epigenome-Transcriptome Correlation: Correlating the presence of m4,5C at specific genomic locations (the "m4,5C-ome") with gene expression data from transcriptomics (RNA-seq). This could reveal whether m4,5C is associated with gene activation or repression.

Proteomic Interactions: Using proteomic approaches to identify the proteins that bind to DNA or RNA sequences containing m4,5C. nih.gov This would help build the regulatory network surrounding this modification.

Predictive Modeling: Incorporating data on m4,5C into computational models of gene regulatory networks. mdpi.com This can help predict the downstream functional consequences of changes in m4,5C patterns and generate new, testable hypotheses.

The ultimate goal is to move beyond studying m4,5C in isolation and to understand how it functions as part of the broader epigenetic landscape, alongside DNA methylation, histone modifications, and chromatin accessibility, to regulate cellular processes. royalsocietypublishing.org

Exploring Potential Roles in Eukaryotic Systems (if evidence emerges)

While many modified bases like 4mC were initially thought to be confined to prokaryotes, this dogma is being challenged. Recent groundbreaking research has demonstrated that 4mC can serve as an epigenetic mark in eukaryotes. nih.gov For example, bdelloid rotifers appear to have acquired a bacterial N4-cytosine methyltransferase through horizontal gene transfer, which they now use to silence transposons. nih.gov

This discovery opens up the tantalizing possibility that other "prokaryotic" modifications, including this compound, may also be present and functional in certain eukaryotes. Future research trajectories should therefore include:

Broad Eukaryotic Screening: Employing highly sensitive mass spectrometry and advanced sequencing techniques to search for m4,5C in a wide range of eukaryotic organisms, particularly those with unusual genomes or evolutionary histories. researchgate.net

Investigating Non-Model Organisms: Focusing on organisms beyond the standard laboratory models, as they may harbor novel epigenetic systems.

Functional Analysis in Eukaryotic Contexts: If m4,5C is discovered in a eukaryote, the subsequent research will be extensive. It will involve identifying the responsible enzymes, determining its genomic distribution, and using genetic tools like CRISPR-Cas9 to probe its function in development, disease, and genome defense.

The exploration for this compound in eukaryotes represents a high-risk, high-reward frontier in epigenetics. Any positive finding would significantly reshape our understanding of the evolution and diversity of epigenetic regulation.

Q & A

Basic Research Questions

Q. How can N-4,5-Dimethyl Cytosine be synthesized with high regioselectivity for use in epigenetic studies?

- Methodological Answer : A two-step regioselective synthesis involves:

Sulfonylation : Introduce a sulfonyl group at the N-1 position of cytosine to block reactivity at this site.

Alkylation : Use KHMDS (potassium hexamethyldisilazide) in a CH₂Cl₂/THF solvent system to selectively alkylate the N-4 and C-5 positions .

- Characterization : Validate regioselectivity via ¹H/¹³C NMR (to confirm substitution sites) and HPLC-MS (to assess purity >98%). Include batch-specific purity data in supplementary materials to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound in synthetic or biological samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from methyl groups at N-4 and C-5 positions.

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV detection at 270 nm to quantify purity .

- Documentation : Follow Beilstein Journal guidelines for reporting experimental details, including solvent gradients and retention times .

Q. How can bisulfite sequencing be adapted to detect this compound in DNA methylation studies?

- Methodological Answer :

- Bisulfite Conversion : Treat DNA with sodium bisulfite under controlled pH and temperature (e.g., 95°C for 45 minutes) to deaminate unmethylated cytosines to uracil, while methylated (N-4,5-dimethyl) cytosines remain unchanged .

- Sequencing Analysis : Use pipelines like Bismark or MethylDackel to align converted reads and calculate methylation levels at single-base resolution. Include quality control metrics (e.g., bisulfite conversion efficiency >99%) .

Advanced Research Questions

Q. How can contradictions in methylation data from this compound studies be resolved when using different platforms (e.g., WGBS vs. antibody-based assays)?

- Methodological Answer :

- Cross-Platform Validation :

Whole Genome Bisulfite Sequencing (WGBS) : Identify differentially methylated regions (DMRs) using tools like methylKit, with a stringent FDR cutoff (e.g., <0.05).

Antibody-Based Enrichment : Use anti-5mC antibodies followed by qPCR or MeDIP-seq to validate locus-specific methylation.

- Bias Mitigation : Normalize data using spike-in controls (e.g., synthetic methylated DNA) to account for platform-specific biases .

Q. What experimental designs are optimal for studying the functional impact of this compound in gene regulation?

- Methodological Answer :

- CRISPR-dCas9 Methylation : Target N-4,5-dimethylation to specific loci using dCas9 fused with methyltransferases (e.g., M.SssI variants).

- Multi-Omics Integration : Pair methylation data with RNA-seq or ATAC-seq to correlate methylation changes with gene expression or chromatin accessibility. Use tools like MethylMix for integrative analysis .

- Controls : Include unmethylated cytosine controls and pharmacological inhibitors (e.g., decitabine) to confirm methylation-specific effects .

Q. How can researchers address challenges in quantifying low-abundance this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use enzymatic digestion (e.g., DNase I) followed by solid-phase extraction to isolate methylated DNA.

- Sensitive Detection : Implement ultra-high-performance LC (UHPLC) coupled with tandem MS (MRM mode) for quantification at femtomolar levels. Calibrate with isotopically labeled standards (e.g., ¹³C-methyl cytosine) .

- Data Reporting : Adopt MIAME (Minimum Information About a Methylation Experiment) standards for metadata transparency .

Methodological Best Practices

- Safety Protocols : Refer to SDS guidelines (e.g., MedChemExpress) for handling methylated compounds, including PPE (gloves, goggles) and fume hood use .

- Reproducibility : Archive raw sequencing data in public repositories (e.g., GEO, SRA) and disclose code for computational workflows (e.g., GitHub) .

- Ethical Reporting : Avoid overinterpretation of correlative data; use causal inference models (e.g., Mendelian randomization) where possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.